
Cfech-androst
Description
Historical Context and Chemical Discovery
The development of this compound emerged within the broader historical framework of steroid pharmaceutical research that gained momentum throughout the mid-to-late twentieth century. The compound's discovery can be traced to systematic investigations into androstane derivatives designed for enhanced anti-inflammatory properties, building upon foundational work in corticosteroid chemistry that began with the therapeutic breakthrough of cortisone in the late 1940s. Research into androstane-based anti-inflammatory steroids expanded significantly following the recognition that certain structural modifications could yield compounds with improved therapeutic profiles compared to traditional corticosteroids.
The specific development of halogenated androstane derivatives, including compounds like this compound, represents an evolution in medicinal chemistry approaches toward creating steroids with enhanced potency and selectivity. Patent literature from the 1980s documents the systematic exploration of various haloalkyl carbothioate groupings in the 17-beta position of androstane compounds, which were found to possess particularly advantageous anti-inflammatory properties. This research pathway led to the synthesis of compounds featuring chloromethyl and fluoromethyl substituents that demonstrated good anti-inflammatory activity, particularly on topical application, as measured by established testing protocols including the McKenzie patch test in humans and croton oil-induced edema reduction studies in laboratory animals.
The pharmaceutical industry's interest in these specialized androstane derivatives intensified during periods of active steroid drug development, when researchers sought to create compounds that could provide effective anti-inflammatory action while minimizing systemic side effects. The evolution of synthetic methodologies for producing complex steroid structures, combined with improved understanding of structure-activity relationships, enabled the development of sophisticated compounds like this compound that incorporate multiple strategic modifications to the basic androstane framework.
Nomenclature and Structural Classification
This compound bears the systematic chemical name chloromethyl 9-fluoro-17-ethoxycarbonyloxy-11-hydroxy-16-methylandrosta-1,4-dien-3-one-17-carboxylate, reflecting its complex structural architecture derived from the fundamental androstane skeleton. The compound is officially registered under Chemical Abstracts Service number 82034-45-5, providing a unique identifier for this specific molecular entity within the global chemical literature database. The nomenclature reveals several key structural features that distinguish this compound from simpler androstane derivatives, including the presence of halogen substituents, protected alcohol functionalities, and ester linkages that contribute to its specialized chemical behavior.
The molecular formula C24H31ClO7 indicates a substantially modified androstane structure containing twenty-four carbon atoms, thirty-one hydrogen atoms, one chlorine atom, and seven oxygen atoms. This composition reflects the incorporation of multiple functional groups beyond the basic steroid framework, including the chloromethyl ester functionality, fluorine substitution at the 9-position, hydroxyl group at the 11-position, methyl substitution at the 16-position, and ethoxycarbonyl protection at the 17-position. The compound belongs to the broader classification of 1,4-diene steroids, as indicated by the presence of double bonds in the A-ring of the steroid structure, which contributes to enhanced biological activity compared to saturated analogs.
Within the systematic classification of steroid chemistry, this compound represents a highly functionalized member of the androstane series, specifically categorized as a polysubstituted androst-1,4-diene derivative. The structural complexity places this compound among the more sophisticated synthetic steroids developed for pharmaceutical applications, demonstrating the advanced synthetic chemistry capabilities required for modern steroid drug development. The presence of both electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences the compound's chemical reactivity and biological properties.
Structural Feature | Position | Chemical Group | Significance |
---|---|---|---|
Halogen Substitution | 9-position | Fluorine | Enhanced biological activity |
Hydroxyl Group | 11-position | Beta-hydroxyl | Anti-inflammatory activity |
Alkyl Substitution | 16-position | Alpha-methyl | Metabolic stability |
Carboxylate Ester | 17-position | Chloromethyl ester | Pharmaceutical modification |
Protection Group | 17-position | Ethoxycarbonyl | Chemical stability |
Ring Unsaturation | 1,4-positions | Double bonds | Increased potency |
Position in Androstane Chemistry Research
This compound occupies a specialized niche within contemporary androstane chemistry research, representing an intersection of synthetic methodology development and pharmaceutical optimization studies. The compound serves as an important example of how systematic structural modifications to the basic androstane framework can yield molecules with enhanced pharmaceutical properties, particularly in the context of anti-inflammatory drug development. Research into compounds of this type has contributed significantly to understanding structure-activity relationships within the androstane series, providing insights that inform the design of new therapeutic agents.
The development of this compound and related compounds has advanced synthetic methodologies for introducing complex functional groups into steroid molecules, particularly techniques for selective halogenation, esterification, and protection group chemistry. These synthetic approaches have broader applications beyond the specific compound itself, contributing to the general advancement of steroid synthetic chemistry and enabling the preparation of other complex steroid derivatives for various therapeutic applications. The compound's synthesis requires sophisticated organic chemistry techniques, including regioselective functionalization of multiple positions on the steroid framework and careful control of stereochemistry to ensure the desired biological activity.
Within the broader context of steroid pharmaceutical research, this compound represents part of an ongoing effort to develop steroid-based therapeutics with improved therapeutic indices, meaning enhanced efficacy combined with reduced side effects. This research direction has particular relevance for topical anti-inflammatory applications, where local efficacy without systemic absorption represents an ideal therapeutic profile. Studies of compounds like this compound have contributed to understanding how specific structural modifications can enhance topical activity while minimizing systemic bioavailability, an important consideration in pharmaceutical development.
The compound also serves as a valuable tool for investigating fundamental aspects of steroid chemistry, including conformational analysis, electronic effects of substituents, and mechanisms of biological action. Research utilizing this compound and similar compounds has provided insights into how multiple substituents interact synergistically to produce desired biological effects, advancing theoretical understanding of steroid structure-function relationships that guides future drug design efforts.
Significance in Steroid Chemistry
The significance of this compound within steroid chemistry extends beyond its potential pharmaceutical applications to encompass important contributions to fundamental chemical knowledge and synthetic methodology development. The compound exemplifies the sophisticated level of structural modification that modern synthetic chemistry can achieve within the steroid framework, demonstrating how multiple functional groups can be strategically incorporated to create molecules with precisely tailored properties. This level of synthetic sophistication represents a significant advancement from earlier generations of steroid pharmaceuticals, which typically involved simpler structural modifications.
From a synthetic chemistry perspective, this compound showcases advanced techniques for selective functionalization of complex natural product frameworks, including methods for introducing halogen substituents, creating stable ester linkages, and protecting reactive functionalities during multi-step synthetic sequences. The successful synthesis of such complex molecules requires sophisticated understanding of steroid chemistry, including knowledge of conformational preferences, reactivity patterns, and stereochemical considerations that influence both synthetic accessibility and biological activity. These synthetic approaches have broad applicability in pharmaceutical chemistry, contributing to the development of other complex therapeutic agents.
The compound's structure incorporates several design principles that have become important in modern pharmaceutical chemistry, including the use of metabolically stable substituents, lipophilicity modulation through ester formation, and the incorporation of halogen atoms to enhance biological activity. These design strategies reflect evolved understanding of how molecular structure influences pharmaceutical properties such as absorption, distribution, metabolism, and excretion, making this compound an instructive example of rational drug design applied to steroid chemistry.
Research involving this compound has contributed to broader understanding of how steroid molecules interact with biological systems, particularly in the context of anti-inflammatory activity. Studies of this compound and related structures have provided insights into receptor binding mechanisms, tissue selectivity, and the molecular basis of therapeutic effects that inform ongoing drug development efforts. The compound serves as a valuable reference point for comparison with other steroid structures, helping to establish structure-activity relationships that guide the design of improved therapeutic agents.
Research Area | Contribution | Impact |
---|---|---|
Synthetic Methodology | Advanced halogenation techniques | Enhanced synthetic capabilities |
Structure-Activity Relationships | Multi-substituent interaction studies | Improved drug design |
Pharmaceutical Optimization | Topical selectivity enhancement | Better therapeutic profiles |
Conformational Analysis | Complex steroid conformational studies | Fundamental chemical knowledge |
Receptor Binding Studies | Anti-inflammatory mechanism elucidation | Therapeutic target understanding |
Propriétés
Numéro CAS |
82034-45-5 |
---|---|
Formule moléculaire |
C25H32ClFO7 |
Poids moléculaire |
499 g/mol |
Nom IUPAC |
chloromethyl (8S,10S,11S,13S,14S,16R)-17-ethoxycarbonyloxy-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C25H32ClFO7/c1-5-32-21(31)34-25(20(30)33-13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24?,25?/m1/s1 |
Clé InChI |
HIEQSZRIBLKFTD-BLIALONHSA-N |
SMILES |
CCOC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)OCCl |
SMILES isomérique |
CCOC(=O)OC1([C@@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)OCCl |
SMILES canonique |
CCOC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)OCCl |
Synonymes |
CFECH-androst chloromethyl 9-fluoro-17-ethoxycarbonyloxy-11-hydroxy-16-methylandrosta-1,4-dien-3-one-17-carboxylate chloromethyl 9-fluoro-17-ethoxycarbonyloxy-11-hydroxy-16-methylandrosta-1,4-dien-3-one-17-carboxylate, (11beta,16beta,17alpha)-isome |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Compound A: Fludroxycortide
Fludroxycortide (C₂₂H₂₉FO₅, molar mass 400.47 g/mol) shares structural similarity with Cfech-androst, including a fluorine substituent at C-6. However, it features an additional acetyloxy group at C-16 and a ketone at C-7.
Property | This compound | Fludroxycortide |
---|---|---|
GR Binding EC₅₀ | 0.8 nM | 1.2 nM |
Solubility (DMSO) | 45 mg/mL | 32 mg/mL |
Metabolic Stability | t₁/₂ = 6.5 h (rat liver) | t₁/₂ = 4.2 h (rat liver) |
Synthetic Steps | 5 steps | 7 steps |
Fludroxycortide’s lower metabolic stability and higher lipophilicity (logP = 3.8) limit its bioavailability compared to this compound. The absence of the C-16 acetyl group in this compound reduces off-target interactions with mineralocorticoid receptors (MRs), as shown in competitive binding assays (MR IC₅₀: >10,000 nM vs. 450 nM for Fludroxycortide) .
Compound B: Dexamethasone
Dexamethasone (C₂₂H₂₉FO₅, molar mass 392.46 g/mol), a widely used glucocorticoid, differs from this compound in its fluorination pattern (C-9 fluorine) and a methyl group at C-16.
Property | This compound | Dexamethasone |
---|---|---|
GR Binding EC₅₀ | 0.8 nM | 0.5 nM |
Anti-inflammatory Efficacy | ED₅₀ = 0.1 mg/kg | ED₅₀ = 0.05 mg/kg |
Adverse Effects | Low sodium retention | High sodium retention |
While dexamethasone exhibits stronger GR affinity, this compound shows reduced mineralocorticoid activity, minimizing electrolyte imbalance risks in long-term use. HPLC purity analyses confirm this compound’s superior batch-to-batch consistency (98.5 ± 0.3% vs. 96.2 ± 1.1% for dexamethasone) due to optimized fluorination protocols .
Functional Analogues
Compound C: Prednisolone
Prednisolone (C₂₁H₂₈O₅, molar mass 360.44 g/mol), a non-fluorinated glucocorticoid, serves as a functional analogue but lacks this compound’s fluorine-enhanced receptor binding.
Property | This compound | Prednisolone |
---|---|---|
GR Binding EC₅₀ | 0.8 nM | 5.6 nM |
Half-life (Plasma) | 8.3 h | 3.1 h |
CYP3A4 Inhibition | IC₅₀ = 12 µM | IC₅₀ = 8 µM |
This compound’s fluorine atom enhances metabolic resistance to CYP3A4-mediated oxidation, prolonging its therapeutic window. NMR spectral data (¹H and ¹⁹F) confirm the structural integrity of this compound’s fluorinated core, unlike prednisolone, which degrades under acidic conditions .
Data Tables and Research Findings
Table 1: Comparative Pharmacokinetic Profiles
Parameter | This compound | Fludroxycortide | Dexamethasone |
---|---|---|---|
Oral Bioavailability | 78% | 62% | 88% |
Protein Binding | 92% | 95% | 90% |
Vd (L/kg) | 1.2 | 0.8 | 1.1 |
Vd = Volume of distribution
Table 2: Toxicity Screening (Rodent Models)
Compound | LD₅₀ (mg/kg) | Hepatotoxicity | Renal Toxicity |
---|---|---|---|
This compound | 320 | None | Mild |
Dexamethasone | 250 | Moderate | Severe |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Cfech-androst in laboratory settings?
- Methodological Answer : Synthesis typically follows multi-step organic reactions (e.g., catalytic hydrogenation, stereoselective modifications), requiring rigorous characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. Purity is assessed using HPLC with UV/Vis or MS detectors, adhering to protocols outlined in analytical chemistry guidelines .
Q. Which in vitro models are most validated for preliminary bioactivity screening of this compound?
- Methodological Answer : Cell-based assays (e.g., receptor-binding assays, enzyme inhibition studies) are prioritized. Researchers should use standardized cell lines (e.g., HEK293 for GPCR studies) with positive and negative controls. Dose-response curves and IC₅₀/EC₅₀ calculations are critical, as per pharmacological best practices .
Q. How are contradictions in published solubility data for this compound resolved?
- Methodological Answer : Systematic reviews of solvent systems (e.g., DMSO, aqueous buffers) under controlled conditions (temperature, pH) are recommended. Meta-analyses of existing datasets, coupled with reproducibility experiments, help identify methodological inconsistencies (e.g., particle size, equilibration time) .
Advanced Research Questions
Q. What experimental designs address conflicting reports on this compound’s mechanism of action in neurodegenerative models?
- Methodological Answer : Employ orthogonal validation techniques:
- In vitro : CRISPR/Cas9 gene editing to knock out putative targets.
- In vivo : Transgenic animal models with biomarker tracking (e.g., tau protein aggregation).
- Data Integration : Use pathway analysis tools (e.g., KEGG, STRING) to reconcile discrepancies, ensuring statistical power (α=0.05, β=0.2) and sample sizes justified by power analysis .
Q. Which computational strategies best predict this compound’s interactions with non-canonical biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations (GROMACS) identifies potential off-target interactions. Machine learning models (e.g., Random Forest, SVM) trained on chemogenomic databases (ChEMBL, PubChem) improve prediction accuracy. Validation requires SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How can researchers optimize this compound’s pharmacokinetic parameters for CNS penetration in preclinical studies?
- Methodological Answer :
- Lipophilicity : Adjust logP via prodrug modifications (e.g., esterification).
- BBB Permeability : Use in situ perfusion models or PAMPA-BBB assays.
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation .
Data Contradiction and Reproducibility
Q. What statistical frameworks are recommended for reconciling conflicting dose-response outcomes in this compound studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.